N1,N3-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine
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Overview
Description
N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine is an organic compound that belongs to the class of diarylamines It is characterized by the presence of two tert-butylphenyl groups attached to a phenylenediamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine typically involves the reaction of 4-tert-butylaniline with 1,3-dibromobenzene under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction proceeds through a palladium-catalyzed cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, dyes, and organic electronic materials.
Mechanism of Action
The mechanism of action of N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electron donor or acceptor, influencing redox reactions and signaling pathways. Its tert-butyl groups provide steric hindrance, affecting its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(4-methylphenyl)-1,3-phenylenediamine
- N,N’-Bis(4-ethylphenyl)-1,3-phenylenediamine
- N,N’-Bis(4-isopropylphenyl)-1,3-phenylenediamine
Uniqueness
N,N’-Bis(4-tert-butylphenyl)-1,3-phenylenediamine is unique due to the presence of bulky tert-butyl groups, which provide enhanced stability and influence its reactivity. This makes it particularly useful in applications where steric effects are important, such as in the design of organic electronic materials and catalysts.
Properties
IUPAC Name |
1-N,3-N-bis(4-tert-butylphenyl)benzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2/c1-25(2,3)19-10-14-21(15-11-19)27-23-8-7-9-24(18-23)28-22-16-12-20(13-17-22)26(4,5)6/h7-18,27-28H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWPHICGKMNNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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